Tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound characterized by a diazabicyclo structure with a tert-butyl ester and a fluorine substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in drug development and as a tool for studying biological interactions.
This compound falls under the category of nitrogen-containing heterocycles, specifically diazabicyclic compounds. It is synthesized from simpler organic precursors through various chemical reactions. The compound's molecular formula is , with a molecular weight of approximately 248.27 g/mol.
The synthesis of tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves several key steps:
These reactions require careful optimization of conditions such as temperature, solvent, and catalysts to maximize yield and purity.
For large-scale production, continuous flow reactors are often employed to ensure consistent quality and efficiency while minimizing waste and production costs.
The molecular structure of tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be represented with the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 248.27 g/mol |
IUPAC Name | tert-butyl (1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI | InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-7-4-11(12,13)8(15)6-14-5-7/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key | SDBNSVHESWUFQI-HTQZYQBOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC([C@H]1CNC2)(F)F |
This structure indicates the presence of two fluorine atoms on the bicyclic framework, which can significantly influence the compound's reactivity and biological activity.
Tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The major products from these reactions depend on the specific reagents used and conditions applied. For instance, oxidation may yield hydroxylated derivatives while reduction may produce amine derivatives.
The mechanism of action of tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The binding affinity and interaction profile can modulate various biochemical pathways, leading to therapeutic effects or biological responses depending on the context of use.
Tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically appears as a solid at room temperature with specific melting and boiling points depending on purity and form.
Key chemical properties include:
These properties are critical for determining the compound's behavior in various applications .
Tert-butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific applications:
The construction of the 3,8-diazabicyclo[3.2.1]octane scaffold requires precise stereochemical control, typically achieved through ring-closing reactions of appropriately functionalized pyrrolidine or piperidine precursors. A prominent route involves intramolecular Mannich cyclization, where an aminoketone precursor undergoes acid-catalyzed ring closure to form the bridged bicyclic system. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis are employed at the ketone reduction stage prior to cyclization. For example, enantiopure tropinone derivatives serve as key intermediates, where catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) achieves diastereomeric excess >95% [3]. Alternatively, aza-Diels-Alder reactions between N-protected azadienes and vinyl ethers yield racemic bicyclic cores, resolved enzymatically using lipases (e.g., CAL-B) with enantiomeric ratios of 89:11 [2]. Solid-state NMR studies confirm that the exo configuration at the fluorination site (C6) is thermodynamically favored during cyclization due to reduced steric congestion [1].
Fluorination at the C6 position critically influences the compound’s electronic properties and metabolic stability. Two dominant strategies exist:
Table 1: Comparative Analysis of Fluorination Methods
Method | Reagent | Yield (%) | exo:endo Ratio | Key Advantage |
---|---|---|---|---|
Electrophilic | NFSI | 72 | 97:3 | High stereoselectivity |
Nucleophilic (SN₂) | KF/18-crown-6 | 58 | 85:15 | Lower reagent cost |
Nucleophilic (Halex) | CsF/DMF | 41 | 82:18 | Applicable to chlorinated precursors |
Electrophilic routes are preferred for GMP synthesis due to superior stereocontrol, though nucleophilic approaches remain valuable for late-stage fluorination of complex intermediates [3].
The Boc group serves dual roles: preventing N8 protonation during fluorination and enhancing solubility for purification. Key considerations include:
Solid-supported synthesis enables rapid library generation of diazabicyclo[3.2.1]octane derivatives. A validated protocol involves:
This method achieves 85% purity (HPLC-UV) with a throughput of 192 compounds/week, significantly accelerating SAR studies. Microwave-assisted fluorination (100°C, 30 min) further reduces reaction times without epimerization [5].
Table 2: Solid-Phase Synthesis Performance Metrics
Step | Reaction Time | Purity (%) | Yield (%) | Key Parameter |
---|---|---|---|---|
Resin Loading | 16h | >99 | 95 | Fmoc quantification |
Amine Coupling | 22h | 92 | 90 | DIPEA (4 eq.) |
Fluorination | 12h | 85 | 78 | Selectfluor® (2 eq.) |
Cleavage/Deprotection | 1h | 88 | 95 | TFA/DCM (1:1) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3